molecular formula C12H21NO2S B6281396 N-(2-oxothiolan-3-yl)octanamide CAS No. 2287333-95-1

N-(2-oxothiolan-3-yl)octanamide

Cat. No.: B6281396
CAS No.: 2287333-95-1
M. Wt: 243.4
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Description

N-(2-oxothiolan-3-yl)octanamide: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a thiolane ring and an octanamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)octanamide typically involves the reaction of 2-oxothiolane with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)octanamide undergoes various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the octanamide moiety can be reduced to form alcohols.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amides.

Scientific Research Applications

N-(2-oxothiolan-3-yl)octanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)octanamide involves its interaction with specific molecular targets and pathways. The thiolane ring and octanamide group allow the compound to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxotetrahydrofuran-3-yl)octanamide
  • N-(2-oxothiolan-3-yl)hexanamide
  • N-(2-oxothiolan-3-yl)decanamide

Uniqueness

N-(2-oxothiolan-3-yl)octanamide is unique due to its specific combination of a thiolane ring and an octanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

2287333-95-1

Molecular Formula

C12H21NO2S

Molecular Weight

243.4

Purity

95

Origin of Product

United States

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